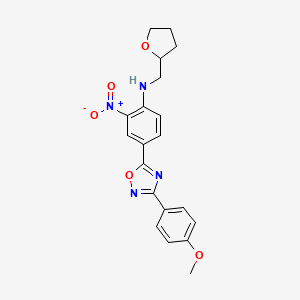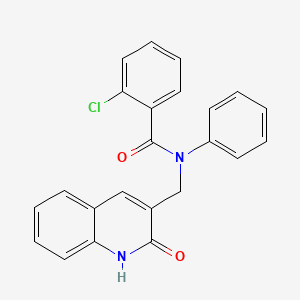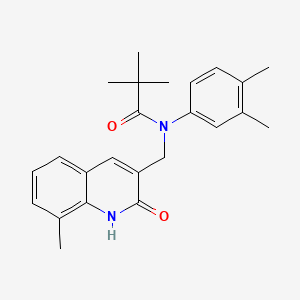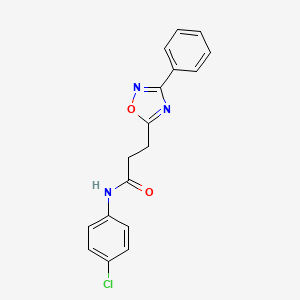
N-(4-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, commonly known as CPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 342.81 g/mol. In
Applications De Recherche Scientifique
CPPO has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, CPPO has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. CPPO has also been studied for its potential use as an antifungal agent. In materials science, CPPO has been used as a building block for the synthesis of novel materials. In analytical chemistry, CPPO has been used as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of CPPO is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. CPPO has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. CPPO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
CPPO has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that CPPO inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. CPPO has also been shown to inhibit the growth of fungal cells by disrupting the cell membrane. In addition, CPPO has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPPO in lab experiments is its versatility. CPPO can be easily modified to incorporate different functional groups, making it a useful building block for the synthesis of novel materials. In addition, CPPO is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using CPPO in lab experiments is its potential toxicity. CPPO has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving CPPO. One area of interest is the development of CPPO-based materials for use in electronic devices. CPPO has been shown to have semiconducting properties, which may make it useful in the development of electronic components. Another area of interest is the development of CPPO-based drugs for the treatment of cancer and fungal infections. Finally, there is potential for CPPO to be used as a fluorescent probe for the detection of other biomolecules, such as proteins and nucleic acids.
Conclusion:
In conclusion, CPPO is a versatile chemical compound that has potential applications in various fields. Its ease of synthesis and versatility make it a useful building block for the synthesis of novel materials. CPPO has also been shown to exhibit anticancer and antifungal activity, as well as antioxidant activity. However, its potential toxicity may limit its use in certain applications. Future research involving CPPO may focus on the development of CPPO-based materials and drugs, as well as the use of CPPO as a fluorescent probe.
Méthodes De Synthèse
CPPO can be synthesized via a multi-step process involving the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 4-chlorophenylhydrazone. The final step involves the reaction of 4-chlorophenylhydrazone with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to form CPPO.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-13-6-8-14(9-7-13)19-15(22)10-11-16-20-17(21-23-16)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDWMWORRCJLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

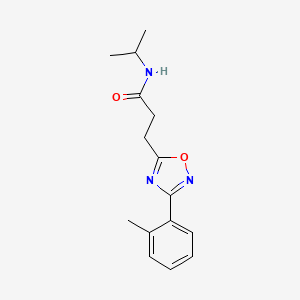

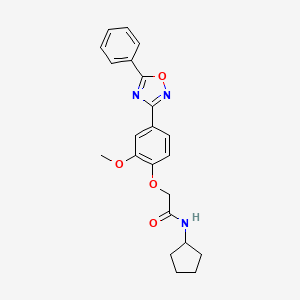
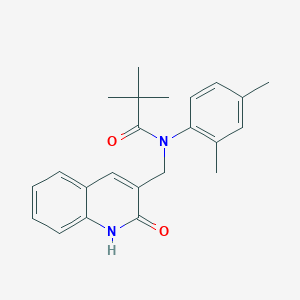

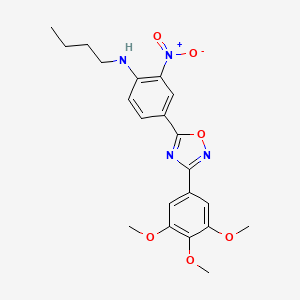
![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)

